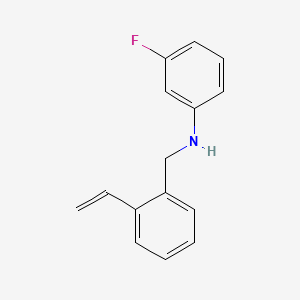
3-Fluoro-N-(2-vinylbenzyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-N-(2-vinylbenzyl)aniline: is an organic compound with the molecular formula C15H14FN It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-vinylbenzyl group and a fluorine atom is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(2-vinylbenzyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-vinylbenzyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Procedure: The 3-fluoroaniline is reacted with 2-vinylbenzyl chloride under reflux conditions to form the desired product. The reaction mixture is then purified using standard techniques like column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the fluorine-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products:
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Ethyl-substituted derivatives or reduced benzene rings.
Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-N-(2-vinylbenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Fluoro-N-(2-vinylbenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.
Comparaison Avec Des Composés Similaires
3-Fluoro-N-methyl-N-(2-vinylbenzyl)aniline: Similar structure but with a methyl group on the nitrogen.
3-Fluoro-N-(2-ethylbenzyl)aniline: Similar structure but with an ethyl group instead of a vinyl group.
3-Fluoro-N-(2-phenylbenzyl)aniline: Similar structure but with a phenyl group instead of a vinyl group.
Uniqueness: 3-Fluoro-N-(2-vinylbenzyl)aniline is unique due to the presence of both a fluorine atom and a vinyl group, which can impart distinct chemical and physical properties. The vinyl group allows for further functionalization and polymerization, while the fluorine atom can enhance stability and reactivity.
Propriétés
Formule moléculaire |
C15H14FN |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
N-[(2-ethenylphenyl)methyl]-3-fluoroaniline |
InChI |
InChI=1S/C15H14FN/c1-2-12-6-3-4-7-13(12)11-17-15-9-5-8-14(16)10-15/h2-10,17H,1,11H2 |
Clé InChI |
VPODBPSOZHQYHQ-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=CC=C1CNC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


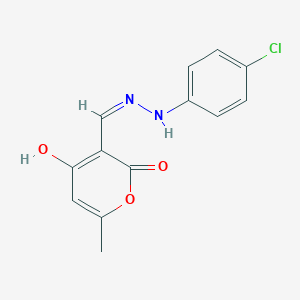
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14114262.png)
![1,3-dimethyl-5-(3-nitrophenyl)-6-(o-tolylamino)furo[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14114263.png)
![tert-butyl N-[1-[[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14114270.png)

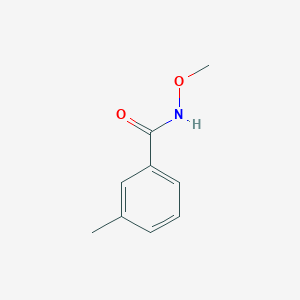
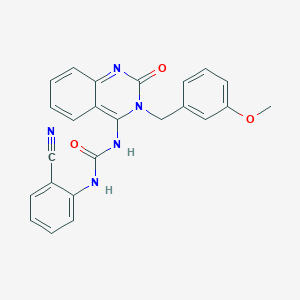
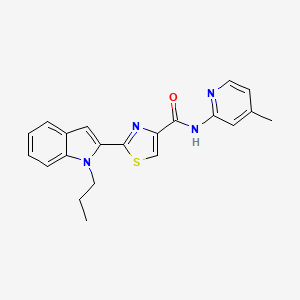

![N-(2-chloro-5-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114336.png)
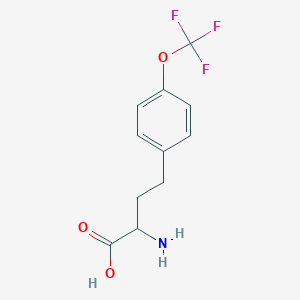
![methyl 4-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B14114352.png)
![(Z)-1-[bis(4-fluorophenyl)methyl]-4-(cinnamyl)piperazine hydrochloride](/img/structure/B14114355.png)
![(2Z)-[2-(4-methoxyphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14114362.png)
